molecular formula C10H10N2OSe B14947303 5-Benzyl-2-imino-1,3-selenazolidin-4-one

5-Benzyl-2-imino-1,3-selenazolidin-4-one

Cat. No.: B14947303
M. Wt: 253.17 g/mol
InChI Key: UHOZWASUJQUSHI-UHFFFAOYSA-N
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Description

5-Benzyl-2-imino-1,3-selenazolidin-4-one is a specialist organoselenium compound featuring the 1,3-selenazolidin-4-one core, a scaffold of significant interest in modern medicinal and organic chemistry. Organoselenium compounds like this one are increasingly investigated due to a broad spectrum of reported biological properties, which include antimicrobial, antioxidant, and anticancer activities . The selenium atom within the heterocyclic ring contributes to unique reactivity and potential pharmacological activity, as selenazole and related structures are known to be key components in biology and medicinal chemistry . This particular derivative is designed for research applications in early drug discovery, specifically for the synthesis and evaluation of novel bioactive molecules. Its structure is open to further chemical modification, making it a versatile building block for generating compound libraries aimed at hit and lead identification against various biological targets. Researchers can utilize this compound to explore its mechanism of action, which may involve the inhibition of specific enzymes or modulation of oxidative stress pathways, a common trait of organoselenium molecules . This product is intended for chemical and biological research in a controlled laboratory environment. It is For Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

Molecular Formula

C10H10N2OSe

Molecular Weight

253.17 g/mol

IUPAC Name

2-amino-5-benzyl-1,3-selenazol-4-one

InChI

InChI=1S/C10H10N2OSe/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)

InChI Key

UHOZWASUJQUSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-imino-1,3-selenazolan-4-one typically involves the reaction of benzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the selenazole ring.

Industrial Production Methods

Industrial production of 5-benzyl-2-imino-1,3-selenazolan-4-one may involve continuous flow reactors to ensure consistent quality and yield. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-imino-1,3-selenazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol form.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenazoles depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-2-imino-1,3-selenazolan-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex selenazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique selenium-containing structure.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-imino-1,3-selenazolan-4-one involves its interaction with biological molecules through its selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can lead to the modulation of various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Differences :

  • Redox Activity: Selenium’s lower electronegativity and larger atomic radius compared to sulfur may augment antioxidant or pro-oxidant effects in selenazolidinones.
  • Molecular Weight: Thiazolidinones generally exhibit higher molecular weights due to bulkier substituents (e.g., benzodioxole or methoxy groups), which could impact pharmacokinetics.

Indole-Substituted Imidazolidinones

Compounds like (E)-5-[(5-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (Compound 11) share the iminoimidazolidinone core but incorporate indole moieties. These derivatives show moderate yields (35%) and high melting points (>280°C), suggesting thermal stability . The substitution of indole for benzyl in selenazolidinones may shift activity toward targets like serotonin receptors or microtubule dynamics, though this remains speculative without direct data.

Q & A

Q. What safety protocols are critical when handling selenium-containing compounds like this compound?

  • Safety Measures :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (per and ) .
  • Waste Disposal : Neutralize selenium waste with 10% sodium bicarbonate before disposal.

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